N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide typically involves the reaction of 3-bromo-2,4-difluoroaniline with propane-1-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis . Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of sulfonic acids or sulfinamides.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide, potassium cyanide, thiols; typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

Substitution Products: Azides, nitriles, thiols.

Oxidation Products: Sulfonic acids.

Reduction Products: Sulfinamides.

科学的研究の応用

N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide is a compound that has garnered attention in various scientific fields due to its potential applications. This article explores its applications primarily in medicinal chemistry, analytical chemistry, and materials science, supported by relevant data and case studies.

Anticancer Activity

This compound has been investigated for its role as a potential anticancer agent. Compounds with similar structural motifs have shown promise as inhibitors of kinases involved in cancer progression. For instance, derivatives of this compound have been studied for their ability to inhibit the B-Raf kinase, which is implicated in various cancers, particularly melanoma .

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. This compound could potentially inhibit the growth of bacteria such as Neisseria gonorrhoeae, showcasing minimum inhibitory concentrations comparable to established antibiotics .

Anti-inflammatory Effects

The compound's sulfonamide group may contribute to anti-inflammatory properties, similar to other sulfonamide derivatives that have been shown to modulate inflammatory pathways effectively. This opens avenues for its use in treating inflammatory diseases .

Chromatographic Techniques

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A study demonstrated the successful separation of this compound using a reverse phase HPLC method with acetonitrile and water as the mobile phase . This method is scalable and suitable for pharmacokinetic studies, which are essential for understanding the compound's behavior in biological systems.

Mass Spectrometry Compatibility

For applications requiring mass spectrometry (MS), modifications to the mobile phase can enhance compatibility, allowing for detailed analysis of this compound's structure and purity .

Development of Functional Materials

The unique properties of this compound make it a candidate for developing functional materials in electronics and photonics. Its fluorinated structure may impart desirable traits such as thermal stability and chemical resistance, which are crucial for advanced material applications.

Synthesis of Novel Compounds

The compound serves as a building block in the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. The ability to modify the sulfonamide group allows chemists to tailor compounds for specific biological activities or material properties .

作用機序

The mechanism of action of N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis . Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

類似化合物との比較

Similar Compounds

- N-(3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide

- N-(3-(5-bromo-7-azaindole-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide

Uniqueness

N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide is unique due to its specific combination of bromine, fluorine, and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry .

生物活性

N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and as a protein kinase inhibitor. This article explores the compound's biological activity, including its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

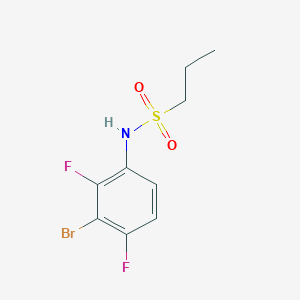

Chemical Structure and Properties

This compound has the following chemical structure:

This structure indicates the presence of a sulfonamide group, which is known for its biological activity in various therapeutic contexts.

The compound has shown promise as an inhibitor of specific protein kinases involved in cancer proliferation. In particular, it has been studied in relation to BRAF mutations, which are prevalent in melanoma and other cancers. The BRAF V600E mutation leads to increased kinase activity, driving tumor growth. This compound's ability to inhibit this pathway could provide a therapeutic avenue for treating BRAF-mutant cancers.

Table 1: Biological Activity Summary

| Activity | Description |

|---|---|

| Target | BRAF V600E kinase |

| Mechanism | Inhibition of ERK1/2 phosphorylation |

| Efficacy | Demonstrated in xenograft models |

| Cell Lines Tested | Melanoma (BRAF V600E positive) |

| IC50 Values | Not specified; requires further investigation |

Preclinical Studies

In preclinical studies, this compound has been evaluated for its efficacy against various cancer cell lines. For instance, studies indicated that treatment with this compound could significantly reduce cell viability in BRAF V600E-positive melanoma cells by inhibiting the downstream signaling pathways essential for cell proliferation .

Case Study: Efficacy in Melanoma Models

A notable study involved the administration of this compound in mouse models bearing human melanoma xenografts. The results showed a marked reduction in tumor size compared to control groups. The compound's mechanism was attributed to its ability to inhibit ERK1/2 phosphorylation, crucial for cancer cell survival and proliferation .

Pharmacokinetics and Biodistribution

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Biodistribution studies indicated that the compound maintains high concentrations in tumor tissues while exhibiting low systemic toxicity. This selective accumulation is beneficial for minimizing side effects associated with conventional chemotherapeutics .

特性

IUPAC Name |

N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF2NO2S/c1-2-5-16(14,15)13-7-4-3-6(11)8(10)9(7)12/h3-4,13H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENAYZOQQUHJBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。